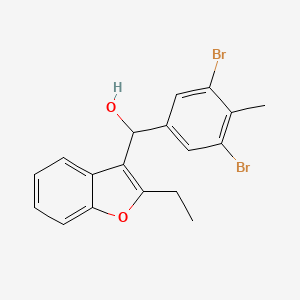
(3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol” is a complex organic molecule that contains a benzofuran ring, a common structural motif in many natural products and pharmaceuticals . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .
Molecular Structure Analysis
The molecular structure of this compound likely includes a benzofuran ring substituted with various functional groups. The exact structure would depend on the positions of these substitutions on the ring.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzofuran derivatives are known to participate in a variety of chemical reactions. For example, they can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the nature and position of the substituents on the benzofuran ring could significantly influence properties such as solubility, melting point, and reactivity.Applications De Recherche Scientifique
1. Catalysis in Methanol Conversion
Studies on methanol conversion using acidic zeolite catalysts have shown significant insights into the reaction mechanisms and the formation of various hydrocarbons. Schulz (2010) investigated the deactivation of zeolite catalysts in methanol conversion, focusing on the formation of unsaturated hydrocarbons and the subsequent pore filling which leads to a decline in the reaction rate. This research provides crucial information on the alkylation of benzene rings and the reactivation of catalysts under specific conditions (Schulz, 2010).
2. Synthesis of Bioactive Compounds
Research into the synthesis of biologically active compounds has shown the potential of related chemical structures in creating impactful molecules. Akbaba et al. (2010) achieved the total synthesis of a biologically active natural product starting from a related chemical structure, emphasizing the importance of these compounds in synthesizing natural products with potential medicinal benefits (Akbaba et al., 2010).
3. Application in Organic Synthesis
In organic synthesis, the photoinduced rearrangement of certain compounds for the synthesis of benzoaryl-5-yl(2-hydroxyphenyl)methanones has been demonstrated. Fan et al. (2017) described an efficient method for the synthesis of α,α'-diaryl ketone derivatives, showcasing the versatility of these compounds in organic synthesis (Fan et al., 2017).
Orientations Futures
Benzofuran derivatives are a focus of ongoing research due to their prevalence in biologically active natural products and potential for medicinal chemistry applications . Future research may explore new synthetic methods, further elucidate their mechanisms of action, and develop new benzofuran-based drugs .
Mécanisme D'action
Target of Action
The primary target of this compound is EYA3 , a protein that plays a crucial role in various biological processes .
Mode of Action
The compound acts as an inhibitor of EYA3 . It binds to the active site of the protein, preventing it from performing its normal function. The exact nature of this interaction and the resulting changes in the protein’s activity are currently under investigation.
Biochemical Pathways
The inhibition of EYA3 by this compound affects several biochemical pathways. EYA3 is involved in processes such as cell migration, tubule formation, and angiogenesis . By inhibiting EYA3, the compound can potentially disrupt these processes, leading to a variety of downstream effects.
Pharmacokinetics
It’s known that the compound has a molecular weight of 42413 , which could influence its absorption and distribution within the body
Result of Action
The inhibition of EYA3 by this compound can lead to a significant reduction in cell migration, tubule formation, and angiogenesis . These effects could have potential implications in the treatment of diseases where these processes are dysregulated, such as cancer.
Propriétés
IUPAC Name |
(3,5-dibromo-4-methylphenyl)-(2-ethyl-1-benzofuran-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2O2/c1-3-15-17(12-6-4-5-7-16(12)22-15)18(21)11-8-13(19)10(2)14(20)9-11/h4-9,18,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVKSPUZURDZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(C3=CC(=C(C(=C3)Br)C)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856512.png)
![N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2856513.png)
![8-(4-methoxybenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2856514.png)
![2,5-dichloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2856517.png)
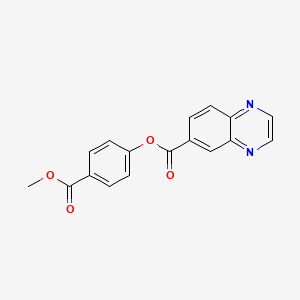
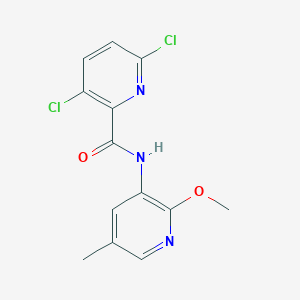

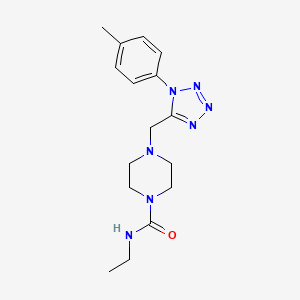
![7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B2856525.png)


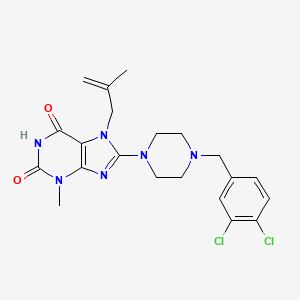
![4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2856530.png)
![1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2856531.png)
